2-Chloro-5-(thiophen-2-YL)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-thiophen-2-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2S/c12-9-4-3-7(6-8(9)11(13)14)10-2-1-5-15-10/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSJERLNZVWQRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588083 | |
| Record name | 2-Chloro-5-(thiophen-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926203-78-3 | |
| Record name | 2-Chloro-5-(thiophen-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2 Chloro 5 Thiophen 2 Yl Benzoic Acid
Retrosynthetic Analysis of the 2-Chloro-5-(thiophen-2-YL)benzoic Acid Scaffold
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. wikipedia.orgicj-e.org For this compound, the most logical retrosynthetic disconnection is at the carbon-carbon bond between the thiophene (B33073) ring and the benzoic acid ring. This approach simplifies the target molecule into two key synthons: a 2-chlorobenzoic acid derivative and a thiophene derivative. This strategy highlights cross-coupling reactions as a primary and efficient pathway for synthesis.
Alternative disconnections, such as the late-stage introduction of the carboxylic acid or chloro groups, are generally less favored due to potential challenges with regioselectivity and the availability of suitable precursors. Therefore, building the biaryl scaffold through a cross-coupling reaction represents the most common and strategically sound approach.
Direct Synthetic Routes for this compound
Several direct synthetic routes are available for the construction of this compound, with metal-catalyzed cross-coupling reactions being the most prominent.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of biaryl compounds like this compound. nih.gov
Suzuki-Miyaura Coupling : This is one of the most versatile and commonly employed methods. nih.govtcichemicals.com It typically involves the reaction of an aryl halide with an arylboronic acid. For the target molecule, this is often achieved by coupling a 2-chloro-5-halobenzoic acid (e.g., 2-chloro-5-bromobenzoic acid) with thiophene-2-boronic acid in the presence of a palladium catalyst and a base. nih.gov These reactions are favored for their mild conditions and the commercial availability of the starting materials. tcichemicals.com Microwave-assisted Suzuki couplings have also been shown to be effective, sometimes improving reaction times and yields. semanticscholar.org
Stille Coupling : An alternative to the Suzuki reaction, the Stille coupling utilizes an organotin reagent, such as 2-(tributylstannyl)thiophene, reacting with a 2-chloro-5-halobenzoic acid. orgsyn.org While effective, the toxicity associated with organotin compounds can be a significant drawback. orgsyn.orgnih.gov
Negishi Coupling : This reaction involves the use of an organozinc reagent. wikipedia.orgnumberanalytics.comorganic-chemistry.org It is a powerful method for C-C bond formation and can be applied to a wide range of substrates. wikipedia.orgnumberanalytics.com The synthesis would proceed by coupling an organozinc derivative of thiophene with a halogenated 2-chlorobenzoic acid. wikipedia.org
Table 1: Comparison of Catalyzed Cross-Coupling Reactions
| Reaction | Thiophene Reagent | Benzoic Acid Reagent | Catalyst System (Typical) | Key Advantages |
|---|---|---|---|---|
| Suzuki-Miyaura | Thiophene-2-boronic acid | 2-Chloro-5-bromobenzoic acid | Pd(PPh₃)₄, Base (e.g., K₃PO₄) | Mild conditions, readily available reagents, low toxicity. nih.govtcichemicals.com |
| Stille | 2-(Tributylstannyl)thiophene | 2-Chloro-5-iodobenzoic acid | Pd(PPh₃)₄ | Tolerant of many functional groups. orgsyn.org |
| Negishi | Thiophen-2-ylzinc chloride | 2-Chloro-5-bromobenzoic acid | Pd(0) or Ni(0) complex | High reactivity and broad scope. wikipedia.orgnumberanalytics.com |
Synthesizing this compound via electrophilic aromatic substitution, such as a Friedel-Crafts reaction, is theoretically possible but presents significant challenges. Direct thiophenation of 2-chlorobenzoic acid would likely result in a mixture of isomers due to the competing directing effects of the chloro and carboxylic acid groups, making purification difficult and yields low. An alternative might involve the cyclization of precursor molecules, such as 2-(phenacylthio)benzoic acids, to form related benzothiophene (B83047) structures, but this is an indirect route to the target compound. documentsdelivered.com
Nucleophilic aromatic substitution (SNAr) is generally not a practical method for creating the C-C bond between the thiophene and benzoic acid rings. This type of reaction typically requires a highly activated aromatic ring with strong electron-withdrawing groups positioned ortho or para to a leaving group. These conditions are not ideally met in the precursors for this compound, making this pathway inefficient compared to cross-coupling strategies.
Derivatization Strategies from this compound
The structure of this compound provides a reactive handle for further chemical modifications, particularly at the carboxylic acid group.
The carboxylic acid functional group is a versatile starting point for creating a variety of derivatives. researchgate.net These transformations are crucial for building more complex molecules for various applications.
Common derivatization reactions include:
Esterification : The carboxylic acid can be converted to an ester by reacting it with an alcohol under acidic conditions or by using coupling agents.
Amide Formation : Reaction with an amine, often facilitated by converting the carboxylic acid to a more reactive acyl chloride or by using modern peptide coupling reagents, yields amides. This is a common strategy in the development of biologically active compounds.
Reduction : The carboxylic acid can be reduced to the corresponding benzyl (B1604629) alcohol using strong reducing agents like lithium aluminum hydride.
Acyl Halide Formation : Treatment with reagents such as thionyl chloride or oxalyl chloride converts the carboxylic acid into a highly reactive acyl chloride, which is a key intermediate for synthesizing esters and amides.
Chemical Transformations on the Thiophene Ring
The thiophene ring in this compound is susceptible to various chemical transformations, allowing for the introduction of diverse functional groups. These reactions are crucial for the development of derivatives with modified properties.
Electrophilic substitution reactions are a hallmark of thiophene chemistry, occurring more readily than on benzene (B151609) due to the electron-rich nature of the heterocycle. acs.org Halogenation, such as bromination, is a common transformation. The bromination of thiophene and its derivatives can be achieved using reagents like N-bromosuccinimide (NBS). nih.govresearchgate.net The position of substitution on the thiophene ring is influenced by the existing substituents. For a 2-substituted thiophene, electrophilic attack typically occurs at the C5 position. However, in the case of 2-phenylthiophene (B1362552), the substitution pattern can be more complex, with reactions potentially occurring at other positions as well.
The conditions for these reactions can be mild. For instance, the bromination of some thiophene derivatives has been successfully carried out at temperatures ranging from -10 °C to room temperature. nih.gov
Table 1: Examples of Electrophilic Bromination of Thiophene Derivatives
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Compound 21 | NBS | MeCN | 0 | 0.5 | Brominated derivative | - | nih.gov |
| Compound 27a | NBS | MeCN | 0 | 8 | Brominated derivative | - | nih.gov |
| Compound 27b | NBS | MeCN | 0 | 8 | Compound 28b | 97 | nih.gov |
| Thiophene | NBS | - | - | - | 2,5-dibromothiophene | 91 | researchgate.net |
Nitration of the thiophene ring is another important electrophilic substitution. The regioselectivity of nitration on 2-phenylthiophene is a key consideration, with the reaction potentially yielding a mixture of isomers. nih.gov The choice of nitrating agent and reaction conditions plays a critical role in controlling the outcome of the reaction.
Substitution and Derivatization Reactions on the Chlorinated Phenyl Ring
The chlorinated phenyl ring of this compound offers two primary sites for chemical modification: the chlorine substituent and the carboxylic acid group.
The carboxylic acid functionality can be readily converted into a variety of derivatives. Esterification is a common transformation, typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. chemguide.co.uknagwa.commasterorganicchemistry.com The reaction is an equilibrium process, and using a large excess of the alcohol can drive it towards the ester product. masterorganicchemistry.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), which can then be reacted with an alcohol to form the ester. commonorganicchemistry.comlibretexts.org
Amide formation is another key derivatization, accomplished by coupling the carboxylic acid with a primary or secondary amine. This can be achieved by first converting the carboxylic acid to an acyl chloride, followed by reaction with the amine, often in the presence of a base like triethylamine (B128534) (TEA). commonorganicchemistry.com Direct amidation of carboxylic acids with amines can also be mediated by various coupling reagents or, in some cases, by using Lewis acids like TiCl₄. nih.govacs.org
Table 2: Examples of Derivatization of Benzoic Acid Derivatives
| Starting Material | Reagent(s) | Product Type | Conditions | Yield (%) | Reference |
| Carboxylic Acid | SOCl₂, then Amine | Amide | RT, base (e.g., TEA) | General | commonorganicchemistry.com |
| Benzoic Acid | Benzylamine, TiCl₄ | Amide | Pyridine (B92270), 85 °C, 2 h | 98 | nih.gov |
| Phenylacetic Acid | Benzylamine, B(OCH₂CF₃)₃ | Amide | 80 °C, 15 h | 91 | acs.org |
| Carboxylic Acid | Alcohol, Acid Catalyst | Ester | Heat | General | chemguide.co.ukmasterorganicchemistry.com |
| 4-Chlorobenzoic Acid | Ethanol (B145695), HCl | Ethyl Ester | - | - | nagwa.com |
Nucleophilic aromatic substitution (SNAr) of the chlorine atom on the phenyl ring is also a possibility, though it generally requires harsh conditions or the presence of strong electron-withdrawing groups ortho or para to the leaving group. nih.govnih.govnih.govchemrxiv.org In the case of 2-chlorobenzoic acid derivatives, the presence of the carboxylic acid group can influence the reactivity of the chlorine atom towards nucleophilic displacement. Copper-catalyzed amination (Ullmann condensation) of 2-chlorobenzoic acids with amines has been shown to be an effective method for replacing the chlorine with a nitrogen-containing group. acs.org
Modern Synthetic Techniques and Optimization
The synthesis of this compound and its derivatives can be significantly enhanced by the application of modern synthetic technologies. These methods aim to accelerate reaction rates, improve yields, and promote more environmentally friendly processes.
Microwave-Assisted Organic Synthesis for Accelerated Reaction Kinetics
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times and improved yields. The Suzuki-Miyaura cross-coupling reaction, a primary method for the synthesis of biaryl compounds, can be effectively accelerated using microwave irradiation. nih.govsemanticscholar.orgnih.gov For instance, the coupling of aryl halides with arylboronic acids under microwave conditions can be achieved in minutes, compared to hours with conventional heating. semanticscholar.org
The optimization of microwave-assisted Suzuki couplings often involves screening different palladium catalysts, bases, and solvents. Water has been explored as a green solvent for these reactions, further enhancing their environmental credentials. semanticscholar.org
Table 3: Microwave-Assisted Suzuki Coupling of Thiophene Derivatives
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Time (min) | Yield (%) | Reference |
| 2-Acetyl-5-bromothiophene | Phenylboronic Acid | Pd-complex (1) | Cs₂CO₃ | DMF | 30 | 80 | semanticscholar.org |
| Aryl Perfluorooctylsulfonate | Aryl Boronic Acid | [Pd(dppf)Cl₂] | K₂CO₃ | Toluene (B28343)/Acetone/H₂O | 10 | - | nih.gov |
| 2,4-Dichloropyrimidine | Thiophen-2-boronic acid | Pd(PPh₃)₄ (0.5) | - | - | 15 | - | mdpi.com |
Flow Chemistry Applications in the Synthesis of this compound Derivatives
Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. The synthesis of biaryl compounds through Suzuki-Miyaura cross-coupling has been successfully implemented in flow reactor systems. nih.govvapourtec.com These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity.
Heterogeneous catalysts are often employed in flow chemistry, which simplifies product purification as the catalyst can be easily separated from the reaction stream. vapourtec.com The development of efficient and robust flow chemistry protocols for the synthesis of 2-haloarylbenzoic acid derivatives holds significant promise for the large-scale and sustainable production of these important compounds.
Green Chemistry Principles in Synthetic Design
The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of this compound, this involves the use of less hazardous solvents, recyclable catalysts, and energy-efficient reaction conditions.
Aqueous Suzuki-Miyaura reactions represent a significant step towards greener biaryl synthesis. rsc.org The use of water as a solvent eliminates the need for volatile and often toxic organic solvents. Furthermore, the development of catalyst systems that are active in aqueous media and can be recycled is a key area of research. The direct synthesis of 2-aryl-1,2,3,4-tetrahydroquinazolines from 2-aminobenzylamine and benzaldehyde (B42025) derivatives, either neat or in an aqueous slurry without the need for catalysts, exemplifies a highly efficient and green process. rsc.org The application of these principles to the synthesis of the target molecule and its derivatives is crucial for developing sustainable manufacturing processes.
Reactivity and Reaction Mechanisms of 2 Chloro 5 Thiophen 2 Yl Benzoic Acid
Reactions at the Carboxylic Acid Functional Group
The carboxylic acid is a primary site for transformations such as esterification, amidation, and conversion to more reactive acyl derivatives.
Esterification: The conversion of 2-Chloro-5-(thiophen-2-yl)benzoic acid into its corresponding esters is typically achieved through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The mechanism proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. libretexts.orgmedcraveonline.com Subsequent dehydration yields the ester. The reaction is reversible and can be driven to completion by using an excess of the alcohol or by removing water as it forms. libretexts.org
Amide Formation: Amides are synthesized from this compound via reaction with primary or secondary amines. Direct reaction is generally difficult due to the poor leaving group nature of the hydroxyl group (-OH). libretexts.org Therefore, the carboxylic acid must first be "activated." A common laboratory method involves converting the carboxylic acid to its more reactive acid chloride derivative using thionyl chloride (SOCl₂). libretexts.org The resulting acid chloride readily reacts with an amine to form the amide.
Alternatively, peptide coupling reagents can be used for direct amide formation. Reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium (DMT/NMM/TsO⁻) or carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) facilitate the reaction by forming a highly reactive intermediate that is then attacked by the amine. libretexts.orgnih.gov These methods are often preferred for their mild conditions and high yields. nih.govnih.gov
| Carboxylic Acid Type | Amine | Coupling Reagent/Method | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Aromatic Carboxylic Acid | Primary/Secondary Amine | SOCl₂, then amine | Chloroform (B151607) | Good to Excellent | libretexts.org |
| N-Boc Amino Acid | Alkyl/Aryl Amine | DMT/NMM/TsO⁻ | DCM | Good to Very Good | nih.gov |
| Generic Carboxylic Acid | Primary/Secondary Amine | DCC or EDEC | Various | High | libretexts.org |
Reactivity of the Halogen on the Benzoic Acid Ring
The chlorine atom on the benzoic acid ring is a key site for carbon-carbon and carbon-nitrogen bond-forming reactions, primarily through metal-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution (SNAr): Aryl halides can undergo nucleophilic substitution, but the reaction is much less common than electrophilic substitution and requires specific conditions. libretexts.org The reaction proceeds through an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org For the reaction to occur, the aromatic ring must be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). libretexts.org In this compound, the carboxylic acid and thiophene (B33073) ring provide some electron-withdrawing character, but SNAr reactions typically require more forcing conditions or highly reactive nucleophiles compared to systems with potent activating groups like nitro groups. libretexts.orgnih.gov
Buchwald-Hartwig Amination: A more versatile method for forming C-N bonds at the chlorinated position is the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This reaction couples the aryl chloride with a wide variety of primary or secondary amines in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgresearchgate.net The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, coordination of the amine, deprotonation by the base to form an amido complex, and subsequent reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand (e.g., BINAP, Xantphos) and base (e.g., Cs₂CO₃, K₃PO₄) is crucial for achieving high efficiency and broad substrate scope. wikipedia.orgresearchgate.net
| Amine Type | Catalyst | Ligand | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|---|
| Lactams, Heteroarylamines | Pd(OAc)₂ | BINAP or Xantphos | Cs₂CO₃ | Toluene (B28343) | Reflux | researchgate.net |
| Primary/Secondary Amines | Pd₂(dba)₃ | Xantphos | NaOtBu | Dioxane | 80-100 °C | researchgate.net |
| Various Amines | [(cinnamyl)PdCl]₂ | t-BuXPhos | K₃PO₄ | Water (micellar) | 30-50 °C | researchgate.net |
Suzuki-Miyaura Coupling: For the formation of C-C bonds, the Suzuki-Miyaura cross-coupling reaction is a powerful tool. This reaction couples the aryl chloride with an organoboron reagent, typically a boronic acid or its ester, using a palladium catalyst. nih.govresearchgate.net The general mechanism involves oxidative addition of the aryl halide to Pd(0), transmetalation of the organic group from boron to palladium, and reductive elimination of the biaryl product. researchgate.net The development of advanced palladium precatalysts and bulky, electron-rich phosphine ligands has enabled the efficient coupling of even unreactive aryl chlorides under relatively mild conditions. researchgate.netnih.gov This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the benzoic acid ring. nih.govmit.edu
Reactivity of the Thiophene Heterocycle
The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic attack and a versatile component in coupling reactions. derpharmachemica.com
Electrophilic Aromatic Substitution: Thiophene undergoes electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, more readily than benzene (B151609). derpharmachemica.com In this compound, the thiophene ring is attached to the benzene ring at its 2-position. The most reactive site for electrophilic attack on the thiophene ring is the adjacent alpha-position (C5). derpharmachemica.com Therefore, reactions like Friedel-Crafts acylation with an acyl chloride and a Lewis acid catalyst would be expected to introduce an acyl group at the C5 position of the thiophene ring. researchgate.net
Cross-Coupling Reactions: The C-H bonds of the thiophene ring can also be functionalized directly through palladium-catalyzed C-H activation and arylation protocols. Furthermore, the thiophene moiety itself can be modified to participate in cross-coupling. For example, bromination of the thiophene ring, likely at the C5 position, would furnish a substrate suitable for subsequent Suzuki-Miyaura or other coupling reactions to build more complex molecular architectures. nih.govnih.gov
Investigation of Reaction Pathways and Transition States
Understanding the detailed mechanisms of these reactions often requires computational chemistry studies. Techniques like Density Functional Theory (DFT) are employed to model reaction intermediates and transition states, providing insight into reaction barriers and pathways.
For nucleophilic aromatic substitution , computational studies can model the structure and stability of the key Meisenheimer intermediate, helping to explain the influence of substituents on reaction rates. libretexts.orgnih.gov
In palladium-catalyzed cross-coupling reactions , computational modeling is essential for elucidating the intricate catalytic cycles. researchgate.net These studies help to understand the role of ligands in promoting critical steps like oxidative addition and reductive elimination, explain the effect of different bases, and predict the outcomes of competitive pathways. For instance, computational analysis can clarify why certain boronic acids are prone to rapid decomposition (deboronation) and how specialized precatalysts can form the active catalytic species quickly to favor the desired coupling reaction over decomposition. nih.gov Such theoretical investigations are invaluable for optimizing existing reaction conditions and designing more efficient catalysts for the synthesis of complex molecules derived from this compound.
Computational Chemistry and Molecular Modeling of 2 Chloro 5 Thiophen 2 Yl Benzoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in characterizing the electronic properties of 2-Chloro-5-(thiophen-2-YL)benzoic acid. researchgate.net Methods like B3LYP combined with basis sets such as 6-311++G(d,p) are employed to optimize the molecular geometry and calculate vibrational frequencies. jocpr.comjocpr.com Such calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles in the ground state. jocpr.com
The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites susceptible to electrophilic and nucleophilic attack.
Table 1: Representative Quantum Chemical Parameters (Hypothetical Data) This table presents typical parameters derived from DFT calculations for aromatic compounds similar to the subject molecule.
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.2 D | Measures the molecule's overall polarity |
Conformational Analysis and Energy Landscapes
The structure of this compound is not rigid; it possesses conformational flexibility due to the rotation around the single bonds connecting the thiophene (B33073) and benzoic acid rings, as well as the rotation of the carboxylic acid group. nih.gov Conformational analysis is performed computationally by systematically rotating these bonds and calculating the potential energy of each resulting geometry.
This process maps out the potential energy landscape, identifying low-energy, stable conformations (local minima) and the most stable conformation (global minimum). nih.gov Understanding the preferred three-dimensional shape of the molecule is critical, as its conformation dictates how it can interact with biological targets like enzymes and receptors. The energy barriers between different conformations are also calculated to understand the dynamics of conformational change at room temperature.
Table 2: Example of Conformational Energy Analysis (Hypothetical Data) This table illustrates how relative energies are reported for different conformations based on a key dihedral angle.
| Conformer | Dihedral Angle (Thiophene-Benzene) | Relative Energy (kJ/mol) | Stability |
|---|---|---|---|
| 1 (Global Minimum) | 35° | 0.00 | Most Stable |
| 2 (Local Minimum) | -140° | 5.2 | Stable |
| 3 (Transition State) | 90° | 15.8 | Unstable |
Molecular Dynamics Simulations for Ligand-Receptor Interactions
To explore the potential of this compound as a therapeutic agent, molecular docking and molecular dynamics (MD) simulations are employed. nih.gov Molecular docking predicts the preferred binding orientation of the molecule within the active site of a protein target. nih.gov Following docking, MD simulations are run to assess the dynamic stability of the ligand-protein complex over time, typically on the nanosecond scale, in a simulated aqueous environment. nih.govetflin.com
Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) of the complex, which indicates its stability; a stable RMSD value suggests a stable binding mode. nih.gov Additionally, the Root Mean Square Fluctuation (RMSF) is calculated for each amino acid residue of the protein to identify which parts of the protein become more or less flexible upon ligand binding. etflin.com These simulations provide deep insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the binding pocket. nih.gov
In Silico Prediction of Potential Biological Activities and Drug-Likeness Parameters
In silico tools are widely used to predict the biological activity and pharmacokinetic properties of novel compounds. mdpi.com For this compound, its structure can be screened against databases of known pharmacologically active molecules to identify potential biological targets.
A crucial aspect of this analysis is the evaluation of "drug-likeness," which helps determine if a compound has physicochemical properties suitable for an orally administered drug. ajol.info This is often assessed using Lipinski's Rule of Five. ajol.info Furthermore, computational models predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which are critical for filtering out compounds that are likely to fail in later stages of drug development. researchgate.net Properties such as aqueous solubility, blood-brain barrier permeability, and potential for inhibiting cytochrome P450 enzymes are evaluated. ajol.info
Table 3: Predicted Physicochemical and Drug-Likeness Properties
| Property | Predicted Value | Lipinski's Rule of Five Compliance |
|---|---|---|
| Molecular Weight | 238.69 g/mol guidechem.com | Pass (<500) |
| LogP (Octanol-Water Partition Coefficient) | 3.76 guidechem.com | Pass (<5) |
| Hydrogen Bond Donors | 1 chemscene.com | Pass (<5) |
| Hydrogen Bond Acceptors | 3 chemscene.com | Pass (<10) |
| Topological Polar Surface Area (TPSA) | 65.54 Ų guidechem.com | - |
Computational Approaches to Supramolecular Assembly Prediction
Computational methods can also predict how molecules of this compound interact with each other to form larger, ordered structures known as supramolecular assemblies. This is vital for understanding crystal packing and designing new materials. The molecule's structure, with its carboxylic acid group capable of forming strong hydrogen bonds and its aromatic rings (benzene and thiophene) facilitating π-π stacking interactions, suggests a high propensity for self-assembly. researchgate.net
Advanced computational approaches combine quantum mechanical data with efficient force fields to simulate this assembly process. nih.gov These methods can reliably predict the most stable, low-energy configurations of molecules, whether in a crystal lattice or self-assembled on a surface, often matching experimental observations with high accuracy. nih.gov
Biological Activity and Pharmaceutical Research of 2 Chloro 5 Thiophen 2 Yl Benzoic Acid and Its Derivatives
Antimicrobial Investigations
Derivatives of 2-chlorobenzoic acid and thiophene (B33073) have been a focal point of antimicrobial research, demonstrating a broad spectrum of activity against various pathogenic microorganisms.
Studies on derivatives of 2-chlorobenzoic acid have revealed significant antibacterial potential. nih.gov An investigation into a series of these derivatives showed they possessed activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and the Gram-negative bacterium Escherichia coli. nih.govnih.gov The results indicated that the synthesized compounds generally exhibited greater antibacterial efficacy against the Gram-negative E. coli than the Gram-positive strains. nih.gov Notably, Schiff's bases derived from 2-chlorobenzoic acid were found to be more potent antimicrobial agents than their ester counterparts. nih.gov One particular Schiff's base derivative emerged as the most potent antimicrobial agent in the study, with activity comparable to the standard drug norfloxacin (B1679917) against E. coli. nih.gov
Thiophene derivatives have also been identified as promising agents against drug-resistant Gram-negative bacteria. nih.gov Research into thiophenes disubstituted with a benzamide (B126) group and a phenyl ring showed interesting activities against reference strains of Acinetobacter baumannii and Escherichia coli. nih.gov Further studies on structurally related thiophenes demonstrated that substituting the amide group at position 2 of the thiophene ring with a 4-chlorophenyl substituent led to a more potent compound. nih.gov Time-kill curve assays confirmed that specific thiophene derivatives had bactericidal effects against Colistin-Resistant (Col-R) A. baumannii and E. coli. nih.gov
Other research on thioureides of 2-(4-methylphenoxymethyl) benzoic acid noted antimicrobial activity against Gram-positive bacteria for most of the tested compounds, with five of them exhibiting very low Minimum Inhibitory Concentration (MIC) values. nih.gov Similarly, new 5-(2-thienyl)-1,2,4-triazoles and their analogues were found to be highly active against tested Gram-positive bacteria. nih.gov
Table 1: Antibacterial Activity of Selected Benzoic Acid and Thiophene Derivatives
| Compound Type | Bacterial Strain | Activity/Measurement | Source |
|---|---|---|---|
| 2-Chlorobenzoic acid derivatives | Escherichia coli (Gram-negative) | Greater potential than against Gram-positive | nih.gov |
| 2-Chlorobenzoic acid derivatives | Staphylococcus aureus (Gram-positive) | Active | nih.govnih.gov |
| 2-Chlorobenzoic acid derivatives | Bacillus subtilis (Gram-positive) | Active | nih.govnih.gov |
| Thiophene derivatives | Col-R A. baumannii & E. coli | Bactericidal effect | nih.gov |
| Thioureides of benzoic acid | Gram-positive bacteria | Low MIC values (62.5 to 1000 µg/ml) | nih.gov |
The antifungal properties of 2-chlorobenzoic acid and thiophene derivatives have been extensively evaluated against various fungal pathogens. A study on 2-chlorobenzoic acid derivatives tested their efficacy against Candida albicans and Aspergillus niger using the tube dilution method. nih.gov In a separate study, thioureides of 2-(4-methylphenoxymethyl) benzoic acid demonstrated notable antifungal activity, with the highest efficacy observed against planktonic fungal cells, showing MIC values ranging from 15.6 µg to 62.5 µg. nih.gov
Thiophene derivatives have shown particular promise as antifungal agents. One study highlighted that the thiophene ring is present in numerous pharmacologically important compounds due to its wide and satisfactory antifungal activity. nih.govnih.gov A series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives were designed and synthesized, leading to the discovery of a compound with a chloro substitution on the pyridine (B92270) ring that exhibited significant fungicidal activity against cucumber downy mildew. nih.gov Another thiophene derivative, a 2-aminothiophene (2AT), demonstrated antifungal activity against clinically relevant species such as C. albicans, C. glabrata, C. tropicalis, and C. parapsilosis. nih.gov This 2AT derivative showed fungicidal action at concentrations of 100 µg/ml against certain strains of C. albicans and C. parapsilosis. nih.gov When combined with fluconazole (B54011), it exhibited a synergistic effect against resistant strains. nih.gov
However, not all thiophene-based compounds show broad antifungal activity. An investigation into new 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles found that none of the synthesized compounds were significantly active against Candida albicans. nih.gov
The mechanisms underlying the antimicrobial effects of these compounds are multifaceted. For benzoic acid derivatives, one proposed mechanism is the disruption of bacterial cell homeostasis through the release of H+ ions into the cytoplasm, which interferes with the cell membrane. researchgate.net
For thiophene derivatives, research suggests that their bactericidal effect may stem from increased membrane permeabilization. nih.gov Docking studies have indicated a strong binding affinity of these derivatives to outer membrane proteins of A. baumannii (CarO1 and Omp33) and E. coli (OmpW and OmpC), suggesting this interaction is key to their antibacterial action. nih.gov In the context of antifungal activity, certain thiophene derivatives are thought to inhibit enzymes related to ergosterol (B1671047) biosynthesis. nih.gov The synergistic effect of a 2-aminothiophene derivative with fluconazole points towards the inhibition of enzymes or genes related to ergosterol synthesis as a potential target. nih.gov Similarly, a synthetic amide, 2-chloro-N-phenylacetamide, is believed to exert its antifungal effect by binding to ergosterol on the fungal plasma membrane. scielo.br This compound may also inhibit DNA synthesis by targeting thymidylate synthase. scielo.br
Anticancer Potential and Molecular Mechanisms
Derivatives containing the thiophene and benzoic acid scaffolds have been investigated for their potential as anticancer agents, showing cytotoxicity against a variety of human cancer cell lines.
A number of studies have demonstrated the antiproliferative effects of these compounds. A novel benzimidazole (B57391) derivative exhibited significant dose-dependent cytotoxicity against the liver cancer cell line HepG2 (IC₅₀ = 15.58 µM) and the lung cancer cell line A549 (IC₅₀ = 15.80 µM), with potent cytotoxic action observed against both. jksus.org This compound also showed cytotoxic effects against breast cancer (MCF-7) and colon cancer (DLD-1) cell lines. jksus.org
Derivatives of 5-(Thiophen-2-yl)-1,3,4-thiadiazole have also been synthesized and evaluated for their in vitro activity against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines. nih.gov One compound from this series displayed promising activity against both HepG-2 (IC₅₀ value of 4.37±0.7 μM) and A-549 (IC₅₀ value of 8.03±0.5 μM). nih.gov
Furthermore, halogenated derivatives of benzofuran (B130515) have shown selective cytotoxic potential. mdpi.com One chlorinated derivative of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate exhibited its highest cytotoxicity against the A549 cell line with an IC₅₀ value of 6.3 ± 2.5 μM. mdpi.com A related brominated compound demonstrated even more pronounced effects against HepG2 (IC₅₀ = 3.8 ± 0.5 μM) and A549 (IC₅₀ = 3.5 ± 0.6 μM) cells. mdpi.com
Table 2: In Vitro Cytotoxicity (IC₅₀) of Selected Derivatives in Human Cancer Cell Lines
| Compound Class | Cell Line | IC₅₀ (µM) | Source |
|---|---|---|---|
| Benzimidazole derivative (se-182) | HepG2 (Liver) | 15.58 | jksus.org |
| Benzimidazole derivative (se-182) | A549 (Lung) | 15.80 | jksus.org |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole (20b) | HepG2 (Liver) | 4.37 | nih.gov |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole (20b) | A549 (Lung) | 8.03 | nih.gov |
| Chlorinated benzofuran derivative (7) | A549 (Lung) | 6.3 | mdpi.com |
| Brominated benzofuran derivative (8) | HepG2 (Liver) | 3.8 | mdpi.com |
Research into the molecular mechanisms of these anticancer compounds has identified several potential targets and pathways. For 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives, molecular docking studies have suggested that they may act by inhibiting dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis. nih.gov
Studies on halogenated benzofuran derivatives revealed that their cytotoxic effects are linked to the induction of apoptosis. mdpi.com One chlorinated derivative was found to cause cell cycle arrest at the G2/M phase in HepG2 cells. mdpi.com A more potent brominated derivative induced cell cycle arrest at both the S and G2/M phases in A549 cells, indicating interference with DNA replication and cell division. mdpi.com These findings suggest that the anticancer activity of these compounds is mediated through the disruption of the cell cycle and the activation of apoptotic pathways. mdpi.com
Induction of Apoptosis and Cell Cycle Modulation
Further studies on other complex heterocyclic derivatives containing a thiophene moiety have also pointed towards pro-apoptotic potential. Research on certain 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives revealed that they can induce apoptosis in cancer cells. mdpi.com This activity was associated with a decrease in the mitochondrial membrane potential and an increase in the population of cells in the sub-G1 phase of the cell cycle, which is a hallmark of apoptosis. mdpi.com These findings suggest that the inclusion of a thiophene ring in various molecular scaffolds is a recurring theme in the design of potential pro-apoptotic agents.
Antiparasitic Activity Studies
The global health impact of kinetoplastid-based infections has driven research into novel therapeutic agents. nih.govresearchgate.net One strategy has been the targeted inhibition of key metabolic enzymes essential for parasite survival, such as hexokinase. nih.gov
Researchers have identified and optimized a series of benzamidobenzoic acids as inhibitors of recombinant Trypanosoma brucei hexokinase 1 (rTbHK1), a critical enzyme in the parasite's glucose metabolism. nih.gov A high-throughput screening campaign initially identified a hit compound which, through structural optimization, led to the development of more potent inhibitors. nih.gov
Among the synthesized analogues was 2-(4-(tert-Butylbenzamido)-4-chloro-5-(thiophen-2-yl)benzoic acid) (compound 4u ). nih.gov This class of compounds was developed to improve potency against the rTbHK1 enzyme. The optimization efforts resulted in derivatives with sub-micromolar inhibitory concentrations (IC50), demonstrating a significant improvement over the initial hits. nih.govresearchgate.net
Significantly, the enzymatic inhibition observed with these benzamidobenzoic acid derivatives translated into efficacy against whole parasites. nih.gov The optimized compounds were tested against bloodstream form (BSF) Trypanosoma brucei, the causative agent of sleeping sickness, and showed activity in the low micromolar range. nih.govresearchgate.net This demonstrated that the strategy of targeting hexokinase could be effective in killing the parasites. nih.gov
Furthermore, the investigation was extended to another kinetoplastid parasite, Leishmania major, which is responsible for cutaneous leishmaniasis. nih.govresearchgate.net A subset of the compounds was tested against the hexokinase from L. major (rLmHK1). researchgate.net While the derivatives were generally less potent against rLmHK1 compared to rTbHK1, they still demonstrated inhibitory activity. nih.govresearchgate.net This suggests that the inhibition of the glycolytic pathway could be a promising approach for developing broad-spectrum agents against multiple disease-causing trypanosomatid protozoa. nih.govresearchgate.net
| Target | Organism | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| rTbHK1 | Trypanosoma brucei | IC50 | 0.28 | nih.gov |
| BSF Parasites | Trypanosoma brucei | LD50 | 1.9 | nih.gov |
Investigation of Other Pharmacological Activities (e.g., Anti-inflammatory, Antihyperlipidemic)
The structural motifs of benzoic acid and thiophene are found in various compounds explored for a range of pharmacological effects. Research into derivatives of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid has revealed potential antidiabetic activity through the inhibition of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. nih.gov One derivative, 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid , was notably more potent than the standard drug acarbose (B1664774) against these enzymes in vitro. nih.gov
In the area of anti-inflammatory research, other benzoic acid derivatives have been synthesized and evaluated. For example, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid was shown to significantly reduce levels of the pro-inflammatory cytokines TNF-α and IL-1β in a lipopolysaccharide-induced rat model. nih.gov This activity is hypothesized to be linked to the inhibition of cyclooxygenase-2 (COX-2). nih.gov While these studies are on related benzoic acid structures, they highlight the potential of this chemical class in modulating biological pathways associated with inflammation and metabolic disorders.
Pharmacokinetic and Pharmacodynamic Considerations from a Research Perspective
The potential of a compound to become a viable drug candidate is heavily dependent on its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME). In modern drug discovery, computational tools are frequently used for the early-stage assessment of these properties.
In silico ADME predictions have been performed for various thiophene-containing heterocyclic compounds. nih.govresearchgate.net These computational studies evaluate drug-likeness based on parameters such as Lipinski's Rule of Five, which predicts oral bioavailability. nih.gov For a series of novel 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine (B1284496) derivatives, theoretical evaluations using the Swiss-ADME web tool were conducted to predict their pharmacokinetic properties. researchgate.net
Key parameters assessed in such studies often include:
Topological Polar Surface Area (TPSA): An indicator of a drug's ability to permeate cell membranes.
Gastrointestinal (GI) Absorption: Prediction of how well the compound will be absorbed from the gut.
Blood-Brain Barrier (BBB) Permeation: Prediction of the molecule's ability to cross into the central nervous system.
Bioavailability Score: A composite score that estimates the fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Materials Science and Industrial Applications of 2 Chloro 5 Thiophen 2 Yl Benzoic Acid Analogs
Exploration as Precursors for Polymer Synthesis
Analogs of 2-chloro-5-(thiophen-2-yl)benzoic acid, particularly thiophene-carboxylic acids and their derivatives, are significant monomers for creating advanced polymers. The reactivity of the carboxylic acid group allows for polymerization through esterification or amidation, while the thiophene (B33073) ring can be polymerized via oxidative or cross-coupling methods. scite.airesearchgate.net The resulting thiophene-based polymers are a major class of conductive polymers, known for their environmental stability, good electrochemical activity, and processability. scite.airesearchgate.net
Synthetic strategies such as Suzuki polycondensation are employed to create high molecular weight thiophene-containing conjugated polymers. rsc.org For instance, the polycondensation of 2,5-thiophenebis(boronic acid) derivatives with aryl dibromides, catalyzed by a palladium complex, yields polymers with desirable electronic and structural properties. rsc.org Copolymerization is another effective strategy to tailor the properties of the final material. For example, bio-based monomers like 2,5-furandicarboxylic acid (FDCA) and 2,5-thiophenedicarboxylic acid (TDCA) have been copolymerized to produce novel thiophene-aromatic polymers. mdpi.com These polymers often feature solubilizing alkyl substituents on the thiophene rings to enhance their processability. mdpi.com
Different synthetic methods have been developed to control the structure and properties of these polymers, ranging from oxidative polymerization for pristine polythiophenes to direct arylation polycondensation for creating donor-acceptor alternating polymers. researchgate.net The choice of monomers and polymerization technique allows for fine-tuning of the polymer backbone, influencing its electronic and physical characteristics for specific applications. mdpi.comnih.gov
Table 1: Synthetic Methods for Thiophene-Based Polymers
| Polymerization Method | Monomers/Precursors | Catalyst/Conditions | Resulting Polymer Type | Reference |
|---|---|---|---|---|
| Chemical Oxidation | 3-bromothiophene, 3-thiophenezoic acid | Ferric chloride (FeCl3) in chloroform (B151607) or methanol (B129727) | Poly(3-thiophenezoic acid) and copolymers | scite.ai |
| Suzuki Polycondensation | 2,5-thiophenebis(boronic acid) derivatives, aryl dibromides | Zerovalent palladium complex | High molecular weight conjugated polymers | rsc.org |
| Melt Polycondensation | Dimethyl 2,5-thiophenedicarboxylate (DMTD), dimethyl 2,5-dimethoxyterephthalate (DMDMT), 1,6-hexanediol (B165255) (HDO) | Antimony trioxide (Sb2O3) | Bio-based thiophene-aromatic copolyesters | mdpi.com |
| Kumada Cross-Coupling | Grignard reagents of heterocyclic compounds | Nickel or Palladium catalysts | Polyaromatic polymers like polythiophenes | nih.gov |
| Stille Cross-Coupling | Organotin aromatic compounds, aryl halides | Palladium catalyst | Terthiophene derivatives | nih.gov |
Application in Organic Electronic Materials (e.g., semiconductors, light-emitting diodes)
Thiophene-based π-conjugated organic molecules and polymers, including analogs of this compound, are subjects of intense research for their use as organic semiconductors. researchgate.netnih.gov Their performance in electronic devices is highly dependent on their chemical structure, which influences intermolecular interactions, solid-state packing, and charge carrier transport. researchgate.netspringerprofessional.de These materials are key components in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). nih.govspringerprofessional.de
In the context of OFETs, judicial design of thiophene-based polymer semiconductors can lead to materials that are solution-processable, stable in ambient conditions, and capable of self-organizing into well-ordered structures like extended lamellar π-stacks. nih.govscispace.com This high degree of molecular organization is crucial for achieving excellent field-effect transistor properties. nih.gov For example, new benzo[b]thieno[2,3-d]thiophene (BTT) derivatives have been synthesized and used as solution-processable semiconductors in OFETs, demonstrating p-channel behavior with significant hole mobility and high on/off current ratios. mdpi.com
For OLEDs and OPVs, the photo-electronic properties of polythiophenes and small molecules containing thiophene are extensively studied. tandfonline.com The introduction of thiophene units into a polymer backbone, often with aromatic units, creates conjugated polymers with tunable electronic properties suitable for these applications. mdpi.com The design of donor-acceptor (D-A) type materials, where thiophene can act as the donor unit, is a common strategy to control the material's energy levels and absorption characteristics. researchgate.net The goal is often to enhance light absorption in the visible and near-infrared regions to improve the efficiency of photovoltaic devices. tandfonline.com
Table 2: Performance of Thiophene-Based Organic Electronic Devices
| Device Type | Semiconductor Material | Key Performance Metric | Reference |
|---|---|---|---|
| Organic Thin-Film Transistor (OTFT) | PDBT-co-TT (copolymer of DPP and thieno[3,2-b]thiophene) | Hole mobility up to 0.94 cm²/V·s | scispace.com |
| Organic Field-Effect Transistor (OFET) | 2-(benzo[b]thieno[2,3-d]thiophen-2-yl)dibenzo[b,d]thiophene | Hole mobility up to 0.005 cm²/V·s, On/off ratio > 10⁶ | mdpi.com |
| Organic Photovoltaic (OPV) | Polythiophenes and thiophene-containing small molecules | Enhanced absorption in red to near-infrared (NIR) region | tandfonline.com |
Ligand Design for Coordination Chemistry and Catalysis
While the electronic applications of thiophenes are well-explored, their coordination chemistry is a growing field of interest. tandfonline.com The sulfur atom in the thiophene ring can coordinate with metal ions, although it is generally considered a weak coordinating group. tandfonline.com Analogs of this compound can be designed as ligands where the carboxylic acid group and the thiophene sulfur, potentially in concert with other chelating groups, can bind to metal centers.
The incorporation of other functionalities, such as pyridine (B92270) or N-heterocyclic carbenes, can enhance the coordinating ability of the thiophene sulfur through the chelate effect. tandfonline.com For instance, thiophene-based ligands containing pyridine chelating groups have shown selectivity for mercury (Hg(II)) ions, with NMR data supporting S,N chelation to the metal center. tandfonline.com This selective binding ability is crucial for applications in catalysis and separation processes.
In catalysis, thiophene-based compounds have been investigated for various reactions. For example, a patent describes the use of 9-thiophene ketone compounds as catalysts for the photooxidation of toluene (B28343) to benzoic acid under visible light. google.com The design of chiral thiophene-oxazoline ligands has also been explored for enantioselective palladium-catalyzed allylation reactions. researchgate.net Furthermore, the development of synthetic routes to functionalized thiophenes, such as halogenated 2-thiophenecarboxylic acid derivatives, provides essential building blocks for creating new catalysts and coordination complexes. beilstein-journals.org
Table 3: Thiophene-Based Ligands and Catalytic Systems
| Ligand/Catalyst System | Metal/Reaction | Application | Key Finding | Reference |
|---|---|---|---|---|
| Thiophene-based ligands with pyridine chelating groups (e.g., 2-(2′-thienyl)-pyridine) | Hg(II) | Coordination Chemistry | S,N chelation to the Hg(II) center | tandfonline.com |
| 9-Thiophene ketone compounds | Toluene Photooxidation | Catalysis | Efficient oxidation of toluene to benzoic acid under visible light | google.com |
| Chiral thiophene-oxazoline ligands | Palladium | Enantioselective Allylation | Promotion of asymmetric transformations | researchgate.net |
| Gold(I)–NHC complex | Cyclization of 2-alkynyl thioanisoles | Catalysis | Efficient synthesis of 2-substituted benzo[b]thiophenes | researchgate.net |
Development of Sensing Materials Based on Derivatives
Derivatives of thiophene-containing compounds, including analogs of this compound, have been extensively developed as chemosensors for detecting various analytes such as metal ions and anions. mdpi.com The principle behind these sensors often relies on changes in their fluorescence properties upon binding with the target analyte. mdpi.comnih.gov
Thiophene derivatives are frequently used as the fluorescence signaling unit in these sensors. mdpi.com For example, a novel fluorescent "turn-on" chemosensor based on a thiophene moiety was designed for the selective detection of Zn²⁺ and CN⁻ ions, with applications in bioimaging of live cells and zebrafish. mdpi.com Similarly, thiophene-based fluorescent sensors have demonstrated high selectivity and sensitivity for toxic heavy metal ions like Hg(II) and Au³⁺. tandfonline.comdtu.dk The interaction mechanism often involves chelation-enhanced fluorescence or quenching effects. dtu.dkdtu.dk
Researchers have designed and synthesized various sensor structures. Two chemosensors derived from 5-(thiophene-2-yl)oxazole showed a "turn-on" fluorescence response specifically for Ga³⁺ ions, even in the presence of other interfering metal ions like Al³⁺ and In³⁺. rsc.org Another study reported highly emissive molecular rotor-type nucleosides containing thiophene, which act as fluorogenic sensors for monitoring microenvironmental changes and biomolecular interactions. nih.gov These examples highlight the versatility of thiophene-based scaffolds in creating highly specific and sensitive chemical sensors for environmental and biological applications.
Table 4: Thiophene-Based Fluorescent Sensors
| Sensor Name/Type | Target Analyte | Sensing Mechanism | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| DHADC ((E)-3-((4-(diethylamino)-2-hydroxybenzylidene)amino)-2,3-dihydrothiophene-2-carboxamide) | Zn²⁺ | Fluorescence turn-on | 2.55 µM | mdpi.com |
| DHADC ((E)-3-((4-(diethylamino)-2-hydroxybenzylidene)amino)-2,3-dihydrothiophene-2-carboxamide) | CN⁻ | Fluorescence enhancement | 44.6 µM | mdpi.com |
| CT (carbazole-extended thiophene-containing compound) | Au³⁺ | Chelation Enhancement Quenching (CHEQ) | Not specified | dtu.dkdtu.dk |
| L1/L2 (5-(thiophene-2-yl)oxazole derivatives) | Ga³⁺ | Fluorescence turn-on | Not specified | rsc.org |
| Thiophene-based ligands with pyridine groups | Hg(II) | Ratiometric fluorescence response | Not specified | tandfonline.com |
Analytical Methodologies for Characterization and Quantification of 2 Chloro 5 Thiophen 2 Yl Benzoic Acid
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is fundamental to separating 2-Chloro-5-(thiophen-2-yl)benzoic acid from starting materials, byproducts, or other impurities. The choice of technique depends on the analytical goal, whether it is for purity assessment on an analytical scale or for isolation on a preparative scale.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of benzoic acid derivatives. Reverse-phase (RP) HPLC is particularly well-suited for a moderately polar compound like this compound. In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. sielc.com
The separation is achieved by gradient elution, where the mobile phase composition is varied over time to effectively elute compounds with differing polarities. A common mobile phase system consists of an aqueous component, often containing an acid modifier like formic acid or phosphoric acid to ensure the carboxylic acid remains in its protonated form, and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.comsielc.com For instance, preparative HPLC has been successfully used to purify analogous compounds, achieving purities greater than 99%. rsc.org Detection is typically performed using an ultraviolet (UV) detector, as the aromatic rings and thiophene (B33073) moiety in the molecule are strong chromophores. usda.gov
Table 1: Typical HPLC Parameters for Analysis of Benzoic Acid Derivatives
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reverse-Phase C18, 5 µm | Stationary phase for separation based on hydrophobicity. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component; acid suppresses ionization of the carboxyl group. |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvent to elute the compound from the column. |
| Elution | Gradient | Varies the mobile phase composition for optimal separation of impurities. |
| Flow Rate | 0.5 - 2.0 mL/min (Analytical) | Controls the speed of the separation. |
| Detector | UV-Vis or Photodiode Array (PDA) | Monitors the column effluent for the analyte, often at 254 nm. rsc.org |
Ultra-Performance Liquid Chromatography (UPLC) represents an evolution of HPLC, utilizing columns packed with smaller particles (typically less than 2 µm). This enhancement leads to significantly higher resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC. diva-portal.org An HPLC method developed for this compound can often be transferred to a UPLC system to improve throughput. sielc.comsielc.com The higher efficiency of UPLC columns provides better separation of closely related impurities, which is critical for accurate purity determinations. diva-portal.org The underlying principles of separation remain the same as in HPLC, relying on the partitioning of the analyte between the stationary and mobile phases.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound, like most carboxylic acids, has low volatility and is thermally labile, making it unsuitable for direct GC analysis. To overcome this limitation, a derivatization step is necessary to convert the non-volatile benzoic acid into a more volatile and thermally stable derivative.
A common derivatization strategy is esterification, for example, reacting the carboxylic acid with methanol in the presence of an acid catalyst to form the corresponding methyl ester (methyl 2-chloro-5-(thiophen-2-yl)benzoate). This derivative is significantly more volatile and can be readily analyzed by GC, typically using a capillary column and a Flame Ionization Detector (FID) or a mass spectrometer for detection.
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound. These techniques probe the molecular structure at the atomic level, providing a unique fingerprint for the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for unambiguous structure determination of organic molecules.
¹H NMR Spectroscopy : A proton NMR spectrum provides detailed information about the chemical environment of all hydrogen atoms in the molecule. For this compound, one would expect distinct signals for the carboxylic acid proton, the protons on the benzene (B151609) ring, and the protons on the thiophene ring. docbrown.info The carboxylic acid proton typically appears as a broad singlet at a very downfield chemical shift (>10 ppm). docbrown.inforsc.org The aromatic protons on the substituted benzene and thiophene rings would appear in the range of 7.0-8.5 ppm, with their specific chemical shifts and coupling patterns (multiplicity) determined by their positions relative to the electron-withdrawing chloro and carboxyl groups and the thiophene substituent. rsc.org
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted δ (ppm) | Multiplicity | Notes |
|---|---|---|---|
| -COOH | >12 | Broad Singlet | Highly deshielded proton, may exchange with D₂O. docbrown.info |
| Aromatic-H | 7.0 - 8.5 | Doublets, Triplets, Multiplets | Complex splitting patterns due to coupling between adjacent protons on both rings. |
| Thiophene-H | 7.0 - 7.8 | Doublets, Doublet of Doublets | Specific shifts depend on the position on the thiophene ring. |
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. docbrown.info For this compound, with a molecular formula of C₁₁H₇ClO₂S, one would expect to see up to 11 distinct signals, assuming no accidental overlap. guidechem.com The carbonyl carbon of the carboxylic acid is highly deshielded and appears far downfield (typically >165 ppm). rsc.orgdocbrown.info The carbons of the aromatic benzene and thiophene rings appear in the approximate range of 120-145 ppm. The specific shifts are influenced by the attached substituents (Cl, COOH, and the other ring). chemicalbook.com
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted δ (ppm) | Notes |
|---|---|---|
| -C=O | 165 - 175 | Carbonyl carbon of the carboxylic acid. docbrown.info |
| Aromatic-C | 120 - 145 | Includes carbons from both the benzene and thiophene rings. |
| C-Cl | ~130 - 135 | Aromatic carbon directly bonded to the chlorine atom. chemicalbook.com |
| C-COOH | ~130 - 135 | Aromatic carbon directly bonded to the carboxyl group. docbrown.info |
Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. diva-portal.org
Mass Spectrometry (MS) : For this compound (C₁₁H₇ClO₂S), the molecular weight is approximately 238.69 g/mol . chemscene.com In the mass spectrum, the molecular ion peak (M⁺) would appear as a characteristic isotopic cluster due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in peaks at m/z ≈ 238 and m/z ≈ 240. chemicalbook.com Common fragmentation patterns for aromatic carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.org The formation of a stable acylium ion, [M-OH]⁺, is often a prominent peak in the spectrum. docbrown.info
High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the compound, serving as definitive proof of its identity.
Liquid Chromatography-Mass Spectrometry (LC-MS) : This powerful hybrid technique combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. rsc.org An LC-MS system can separate this compound from a complex mixture, and the mass spectrometer can then confirm the identity and purity of the eluted peak in real-time. nih.gov LC-MS is particularly useful for analyzing samples where impurities may be present at very low levels and for confirming the identity of products from a chemical synthesis. rsc.orgumb.edu
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Formic Acid |
| Methanol |
| Phosphoric Acid |
| 2-chlorobenzoic acid |
| Benzoic acid |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that corresponds to the vibrational modes of the molecule's bonds. For this compound, the IR spectrum is characterized by a unique pattern of absorption bands that confirm the presence of its key structural features: the carboxylic acid group, the chlorinated benzene ring, and the thiophene ring.
The interpretation of its spectrum relies on comparing the observed absorption bands with known frequencies for specific functional groups. docbrown.info
O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹ for the O-H stretching vibration of the carboxylic acid group. docbrown.info The significant broadening is a result of intermolecular hydrogen bonding between the carboxylic acid moieties. docbrown.info
C=O Stretch: A sharp, intense absorption band characteristic of the carbonyl group in an aryl carboxylic acid is anticipated between 1700 and 1680 cm⁻¹. docbrown.info
C=C Stretches: The aromatic rings (both benzene and thiophene) will exhibit C=C stretching vibrations, which typically appear as multiple bands in the 1600-1450 cm⁻¹ region.
C-O Stretch: The stretching vibration of the C-O single bond in the carboxylic acid group is expected to produce a band in the 1320-1210 cm⁻¹ range. docbrown.info
C-H Stretches: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹.
C-Cl Stretch: The C-Cl stretching vibration for an aryl chloride is expected to be found in the 1100-800 cm⁻¹ region.
Fingerprint Region: The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region. docbrown.info This area contains a complex pattern of overlapping bending and stretching vibrations that are unique to the entire molecular structure, serving as a definitive identifier for the compound. docbrown.info
The table below summarizes the expected characteristic IR absorption bands for this compound based on its constituent functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3300-2500 | O-H Stretch | Carboxylic Acid | Strong, Broad |
| ~1700-1680 | C=O Stretch | Carboxylic Acid | Strong, Sharp |
| ~1600-1450 | C=C Stretch | Aromatic Rings | Medium-Weak |
| ~1320-1210 | C-O Stretch | Carboxylic Acid | Medium |
| >3000 | C-H Stretch | Aromatic Rings | Medium-Weak |
| ~1100-800 | C-Cl Stretch | Aryl Halide | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. The chromophores in this compound—the benzene ring, the thiophene ring, and the carboxylic acid group—give rise to characteristic absorption bands in the UV region. The spectrum is typically measured in a solvent like ethanol (B145695) or acetonitrile. sielc.com
Benzoic acid and its derivatives typically exhibit three main absorption bands, often labeled A, B, and C. researchgate.net The B-band and C-band are the most commonly discussed. For benzoic acid itself, these bands appear around 230 nm and 274 nm, respectively. sielc.comrsc.org These absorptions are attributed to π→π* electronic transitions within the aromatic system. The presence of the thiophene ring and the chloro substituent on the benzene ring is expected to influence the position and intensity of these maxima (λ_max). The pH of the solution can also significantly affect the spectrum, as deprotonation of the carboxylic acid group alters the electronic structure of the chromophore. rsc.orgrsc.org
The expected UV-Vis absorption maxima for this compound are detailed in the table below.
| Absorption Band | Approximate λ_max (nm) | Electronic Transition | Chromophore |
| B-band | ~230 | π→π | Benzoic Acid Moiety |
| C-band | ~280 | π→π | Conjugated System |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, sulfur, chlorine) that constitute a compound. This experimental data is then compared against the theoretical values calculated from the compound's molecular formula. For this compound, the molecular formula is C₁₁H₇ClO₂S, with a molecular weight of 238.69 g/mol . guidechem.comchemscene.com
The close agreement between the experimentally determined percentages and the calculated theoretical values provides strong evidence for the compound's elemental composition and purity. This validation is a critical step in confirming that the correct compound has been synthesized.
The theoretical elemental composition of this compound is presented in the following table.
| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Percentage (%) |
| Carbon | C | 12.011 | 11 | 132.121 | 55.36 |
| Hydrogen | H | 1.008 | 7 | 7.056 | 2.96 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 14.85 |
| Oxygen | O | 15.999 | 2 | 31.998 | 13.41 |
| Sulfur | S | 32.06 | 1 | 32.06 | 13.43 |
| Total | 238.688 | 100.00 |
Crystallographic Analysis (e.g., X-ray Diffraction) for Solid-State Structure Elucidation
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of this compound, a unique diffraction pattern is produced. Mathematical analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the exact positions of all atoms can be determined.
This analysis provides a wealth of structural information, including:
Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.
Conformation: The dihedral angles between the planes of the benzoic acid ring and the thiophene ring. nih.gov
Crystal Packing: How the individual molecules are arranged in the crystal lattice.
Intermolecular Interactions: The identification and characterization of non-covalent interactions, such as hydrogen bonding (e.g., between the carboxylic acid groups of adjacent molecules, forming dimers) and π-π stacking interactions between the aromatic rings. nih.gov
While specific crystallographic data for this compound is not publicly available, the analysis of related structures, such as other thiophene derivatives, demonstrates the power of this technique. nih.gov Such an analysis would provide an unambiguous confirmation of the compound's connectivity and its solid-state conformation.
Environmental Fate and Ecotoxicological Considerations of 2 Chloro 5 Thiophen 2 Yl Benzoic Acid
Degradation Pathways in Environmental Compartments
Biodegradation Studies in Aquatic and Terrestrial Systems
No specific studies on the biodegradation of 2-Chloro-5-(thiophen-2-YL)benzoic acid in either aquatic or terrestrial systems were found in the public domain. Information regarding the microorganisms capable of degrading this compound or the potential metabolic pathways is not available.
Photochemical Transformation Processes
There is no available information on the photochemical transformation of this compound. Studies investigating its potential for direct or indirect photolysis in the atmosphere or in sunlit surface waters have not been identified.
Hydrolytic Stability Under Environmental Conditions
Data on the hydrolytic stability of this compound under various environmental pH and temperature conditions are not available.
Environmental Distribution and Transport Studies
Modeling of Air, Water, and Soil Transport
No specific modeling studies predicting the transport and partitioning of this compound in air, water, or soil compartments have been published.
Investigation of Bioaccumulation and Bioconcentration Potential
While a predicted LogP value is available, no experimental studies have been conducted to investigate the bioaccumulation or bioconcentration potential of this compound in organisms. guidechem.com Therefore, its potential to accumulate in the food chain remains unknown.
Adsorption and Desorption Characteristics on Environmental Matrices
No studies detailing the adsorption and desorption behavior of this compound on soil, sediment, or other environmental matrices were found.
Ecotoxicological Impact Assessments
Effects on Aquatic Organisms (e.g., Daphnids)
There is no available data on the ecotoxicological effects of this compound on aquatic organisms, including key indicator species such as daphnids.
Impacts on Terrestrial Ecosystems and Soil Microorganisms
Information regarding the impact of this compound on terrestrial ecosystems and the function of soil microorganisms is not present in the current body of scientific literature.
Predictive Models for Environmental Behavior and Risk Assessment
No predictive models have been developed or published that specifically assess the environmental behavior and potential risks associated with this compound.
Future Research Directions and Translational Perspectives for 2 Chloro 5 Thiophen 2 Yl Benzoic Acid
Rational Design and Synthesis of Advanced Analogs with Tuned Properties
The development of advanced analogs of 2-chloro-5-(thiophen-2-yl)benzoic acid through rational design is a primary avenue for future research. The core structure is highly amenable to modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. A key synthetic strategy for creating a diverse library of analogs is the Suzuki-Miyaura cross-coupling reaction, which is highly effective for forming the biaryl linkage between the benzoic acid and thiophene (B33073) rings. frontiersin.org
Future work should systematically explore substitutions on both the thiophene and benzoic acid rings. For instance, introducing various functional groups (e.g., electron-donating or electron-withdrawing groups) could modulate the electronic properties, solubility, and metabolic stability of the molecule. Structure-activity relationship (SAR) studies, guided by computational modeling, will be crucial to predict how these modifications influence binding affinity to specific biological targets.
| Modification Site | Proposed Substituent Group | Potential Tuned Property | Rationale |
|---|---|---|---|
| Thiophene Ring (C3', C4', C5') | Alkyl, Methoxy, Halogen | Lipophilicity, Target Specificity | Alter steric and electronic profile to enhance interaction with hydrophobic pockets of target proteins. |
| Benzoic Acid Ring (C3, C4, C6) | Amino, Nitro, Hydroxyl | Solubility, Hydrogen Bonding Capacity | Introduce polar groups to improve aqueous solubility and create new hydrogen bond donor/acceptor sites. |
| Carboxylic Acid Group | Ester, Amide, Tetrazole | Bioavailability, Prodrug Potential | Modify the acidic moiety to improve cell permeability and create prodrugs that are activated in vivo. |
In-depth Mechanistic Studies of Pharmacological Actions
While the parent compound may exhibit certain biological activities, a critical future direction is to conduct in-depth mechanistic studies to fully understand its pharmacological profile and that of its novel analogs. Based on the known activities of similar benzamide (B126) and thiophene-containing structures, several promising therapeutic areas warrant investigation. For example, various benzoic acid derivatives have been explored as inhibitors of enzymes like microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), which is a target in inflammation and cancer, as well as α-glucosidase and α-amylase for antidiabetic applications. frontiersin.orgnih.gov
Future research should involve screening this compound and its analogs against a panel of clinically relevant enzymes and receptors. For the most promising hits, detailed kinetic studies and structural biology techniques (e.g., X-ray crystallography, cryo-EM) should be employed to elucidate the precise binding mode and mechanism of action. Investigating downstream cellular effects, such as apoptosis induction or cell cycle arrest, will further clarify the compound's therapeutic potential. frontiersin.orgnih.gov
| Target Class | Specific Example | Therapeutic Area | Basis for Investigation |
|---|---|---|---|
| Enzyme Inhibitors | N-Myristoyltransferase (NMT) | Antiparasitic, Antifungal | Analogs like 2-chloro-5-(ethyl-phenyl-sulfamoyl)-N-[2-(2-oxo-pyrrolidin-1-yl)-phenyl]-benzamide have shown activity against NMT. nih.gov |
| Enzyme Inhibitors | mPGES-1 | Anti-inflammatory, Oncology | Thiophene acetic acid-based compounds are known mPGES-1 inhibitors. frontiersin.org |
| Enzyme Activators | Glucokinase | Antidiabetic | Benzamide derivatives have been reported as glucokinase activators. nih.gov |
| Protein-Protein Interaction | Various | Oncology, Virology | The rigid biaryl scaffold is suitable for disrupting protein-protein interfaces. |
Integration into Multi-target Therapeutic Strategies
The complexity of diseases like cancer, metabolic syndrome, and neurodegenerative disorders often requires therapies that can modulate multiple biological targets simultaneously. The this compound scaffold is an excellent starting point for designing multi-target ligands. Its distinct chemical regions—the carboxylic acid, the chlorinated phenyl ring, and the thiophene ring—can be independently functionalized to interact with different targets.
A forward-thinking research strategy would involve creating hybrid molecules. This could be achieved by linking the core scaffold to another known pharmacophore, thereby combining two distinct mechanisms of action into a single molecule. For instance, by modifying the carboxylic acid group with a moiety known to inhibit a second target, a dual-action drug could be developed. This approach has the potential to yield therapies with enhanced efficacy and a reduced likelihood of drug resistance.
Exploration of Novel Applications in Emerging Technologies
Beyond pharmacology, the unique electronic and structural characteristics of this compound suggest its potential utility in emerging technologies. Thiophene-based organic molecules are renowned for their applications in materials science, particularly in the field of organic electronics.
Future research should explore the viability of this compound as a building block for:
Organic Semiconductors: Polymerized versions could be investigated for their charge-transport properties in organic thin-film transistors (OTFTs) or organic photovoltaics (OPVs).
Functional Dyes: The chromophoric nature of the conjugated biaryl system could be harnessed to create novel dyes for applications in dye-sensitized solar cells (DSSCs) or as fluorescent probes for bio-imaging. The compound's use as a chemical intermediate for dyes has been noted for related structures. google.com
Advanced Polymers: Incorporation of the compound as a monomer could lead to the development of new polymers with unique thermal, mechanical, or optical properties.
Sustainable Synthesis and Disposal Methods
As with any chemical compound poised for broader application, the development of sustainable synthesis and disposal methods is paramount. Traditional synthetic routes for related chloro-benzoic acids often rely on harsh reagents, such as concentrated sulfuric acid for nitration, and generate significant chemical waste. google.compatsnap.com
Future research must focus on green chemistry principles to revise the synthesis of this compound. Key areas of investigation should include:
Catalytic C-H Activation: Direct coupling of 2-chlorobenzoic acid with thiophene via C-H activation would eliminate the need for pre-functionalized starting materials, reducing step count and waste.
Flow Chemistry: Transitioning from batch processing to continuous flow reactors can improve safety, efficiency, and scalability while minimizing solvent usage.
Biocatalysis: Exploring enzymatic pathways for key reaction steps could offer a highly selective and environmentally benign alternative to traditional chemical catalysts.
Greener Solvents: Replacing hazardous organic solvents with greener alternatives like ethanol (B145695), water, or supercritical CO2 would significantly reduce the environmental impact of the synthesis. patsnap.com
Furthermore, research into the biodegradability and environmental fate of the compound and its byproducts is essential to develop responsible disposal and waste treatment protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
